3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile
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Overview
Description
3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile is a complex organic compound that features both a thiophene ring and a phenyl ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Amination and Substitution: The phenyl ring is substituted with a methylsulfanyl group, and then an amination reaction is carried out to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)phenylcyanamide: Similar structure but lacks the thiophene ring.
Thiophene-2-carboxamide: Contains the thiophene ring but different substituents.
Uniqueness
3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile is unique due to the combination of the thiophene ring and the methylsulfanyl-substituted phenyl ring, which imparts specific electronic and steric properties that can be exploited in various applications .
Properties
Molecular Formula |
C14H12N2S2 |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3-(3-methylsulfanylanilino)-2-thiophen-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H12N2S2/c1-17-14-4-2-3-13(7-14)16-9-12(8-15)11-5-6-18-10-11/h2-7,9-10,16H,1H3 |
InChI Key |
JRNVTAOXYJBICE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC=C(C#N)C2=CSC=C2 |
Origin of Product |
United States |
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